Cas no 53744-27-7 (2-Propen-1-one,3-(3,4-dimethoxyphenyl)-1-phenyl-, (2E)-)

2-Propen-1-one,3-(3,4-dimethoxyphenyl)-1-phenyl-, (2E)- structure
53744-27-7 structure
Product Name:2-Propen-1-one,3-(3,4-dimethoxyphenyl)-1-phenyl-, (2E)-
CAS No:53744-27-7
MF:C17H16O3
MW:268.307145118713
CID:380129
PubChem ID:5354494
Update Time:2025-07-30

2-Propen-1-one,3-(3,4-dimethoxyphenyl)-1-phenyl-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,3-(3,4-dimethoxyphenyl)-1-phenyl-, (2E)-
    • 3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
    • 1-phenyl-3-(3,4-dimethoxyphenyl)-2-propen-1-one
    • 3-(3,4-Dimethoxy-phenyl)-1-methyl-piperidin, Hydrochlorid
    • 3-(3,4-dimethoxy-phenyl)-1-methyl-piperidine, hydrochloride
    • 3-(3,4-dimethoxy-phenyl)-1-propenone
    • 3,4-dimethoxybenzylideneacetophenone
    • 3,4-dimethoxy-chalcone
    • 3,4-Dimethoxy-chalkon
    • CTK2C8467
    • N-methyl-3-(3',4'-dimethoxyphenyl)-piperidine hydrochloride
    • Piperidine, 3-(3,4-dimethoxyphenyl)-1-methyl-, hydrochloride
    • SCHEMBL3133053
    • CHEMBL33943
    • MFCD00041327
    • AKOS000277526
    • CS-0159082
    • Chalcone,4-dimethoxy-
    • (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
    • NSC643172
    • BDBM86006
    • NSC11868
    • 3,4-Dimethoxychalcone
    • MS-9831
    • NSC-237973
    • LSHZPTCZLWATBZ-CSKARUKUSA-N
    • NSC-204995
    • HY-W083373A
    • D85665
    • 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl-, (2E)-
    • 3,4-Dimethoxy benzylidene acetophenone
    • 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-phenyl-
    • (2E)-3-(3,4-dimethoxyphenyl)-1-phenyl-2-propen-1-one
    • 5416-71-7
    • 2-Propen-1-one,4-dimethoxyphenyl)-1-phenyl-
    • (E)-3-(3,4-dimethoxyphenyl)-1-phenyl-prop-2-en-1-one
    • Chalcone, 5
    • 53744-27-7
    • (2E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
    • NSC-643172
    • NSC237973
    • NSC204995
    • NSC-11868
    • 53744-28-8
    • Antibacterial agent 65
    • DA-49499
    • DA-61098
    • MDL: MFCD00041327
    • Inchi: 1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+
    • InChI Key: LSHZPTCZLWATBZ-CSKARUKUSA-N
    • SMILES: O(C)C1C(=CC=C(/C=C/C(C2C=CC=CC=2)=O)C=1)OC

Computed Properties

  • Exact Mass: 268.10998
  • Monoisotopic Mass: 268.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

2-Propen-1-one,3-(3,4-dimethoxyphenyl)-1-phenyl-, (2E)- Pricemore >>

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